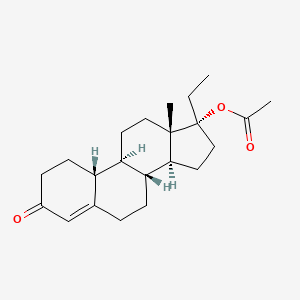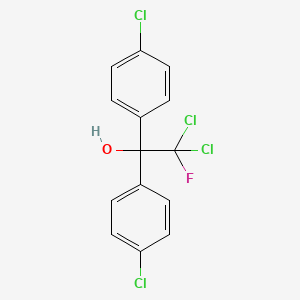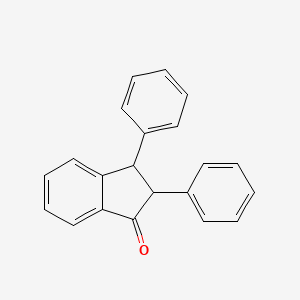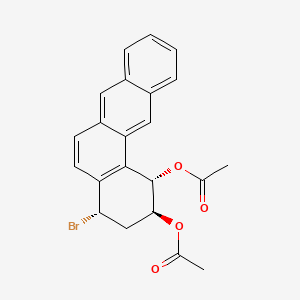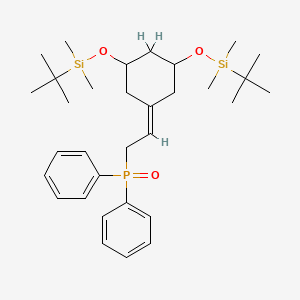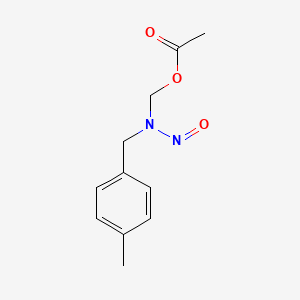![molecular formula C18H30O2 B12806741 Spiro[cyclohexane-1,8'-tricyclo[7.3.1.02,7]tridecane]-2',13'-diol CAS No. 42587-47-3](/img/structure/B12806741.png)
Spiro[cyclohexane-1,8'-tricyclo[7.3.1.02,7]tridecane]-2',13'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[cyclohexane-1,8’-tricyclo[7.3.1.02,7]tridecane]-2’,13’-diol: is a complex organic compound characterized by its unique spirocyclic structure This compound contains multiple ring systems, including cyclohexane and tricyclo[73102,7]tridecane, with two hydroxyl groups attached at the 2’ and 13’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclohexane-1,8’-tricyclo[7.3.1.02,7]tridecane]-2’,13’-diol typically involves multiple steps, starting from simpler precursors. One common method involves the Baeyer–Villiger oxidation of a tricyclo[7.3.1.02,7]tridecane derivative, followed by a series of rearrangements and functional group transformations . The reaction conditions often include the use of hydrogen peroxide in acidic media to facilitate the oxidation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[cyclohexane-1,8’-tricyclo[7.3.1.02,7]tridecane]-2’,13’-diol undergoes various chemical reactions, including:
Oxidation: Conversion to keto acids via Baeyer–Villiger oxidation.
Reduction: Potential reduction of hydroxyl groups to form corresponding hydrocarbons.
Substitution: Functional group substitutions, particularly at the hydroxyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic media.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
Keto acids: Formed from oxidation reactions.
Hydrocarbons: Resulting from reduction of hydroxyl groups.
Substituted derivatives: Various functionalized compounds depending on the substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Spiro[cyclohexane-1,8’-tricyclo[7.3.1.02,7]tridecane]-2’,13’-diol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior under different chemical conditions.
Biology and Medicine
The compound’s potential biological activity is of interest, particularly in the development of new pharmaceuticals. Its structural complexity may offer unique interactions with biological targets, leading to novel therapeutic agents.
Industry
In industry, this compound could be used as a precursor for the synthesis of more complex molecules. Its unique structure may also find applications in materials science, particularly in the design of new polymers or advanced materials.
Mecanismo De Acción
The mechanism by which Spiro[cyclohexane-1,8’-tricyclo[7.3.1.02,7]tridecane]-2’,13’-diol exerts its effects depends on its specific interactions with molecular targets. The hydroxyl groups can participate in hydrogen bonding, while the spirocyclic structure may influence the compound’s overall conformation and reactivity. These interactions can affect various molecular pathways, potentially leading to biological activity or unique material properties.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dioxo-2,7-epoxydiisophoran-1-ol: Another compound with a tricyclo[7.3.1.02,7]tridecane ring system.
Spiro[cyclohexane-1,8’-tricyclo[7.3.1.0^{2,7}]tridecane]-2’,4’,6’-trien-13’-one: A related compound with additional functional groups.
Uniqueness
Spiro[cyclohexane-1,8’-tricyclo[73102,7]tridecane]-2’,13’-diol is unique due to its specific arrangement of rings and hydroxyl groups
Propiedades
Número CAS |
42587-47-3 |
|---|---|
Fórmula molecular |
C18H30O2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
spiro[cyclohexane-1,8'-tricyclo[7.3.1.02,7]tridecane]-2',13'-diol |
InChI |
InChI=1S/C18H30O2/c19-16-13-7-6-8-14(16)18(20)12-5-2-9-15(18)17(13)10-3-1-4-11-17/h13-16,19-20H,1-12H2 |
Clave InChI |
WEGYGDMAECNJDG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C3CCCC(C3O)C4(C2CCCC4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








